Cas no 55895-83-5 (5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide)
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide
- 5,6-dihydro-4H-cyclopenta[d]triazol-2-amine,hydrobromide
- IFLAB-BB F0017-0190
- 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrobromide
- 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROBROMIDE
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- Inchi: 1S/C7H10N2S.BrH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H
- InChI Key: WFPUHUVFCPZJLW-UHFFFAOYSA-N
- SMILES: C12CCCCC=1SC(N)=N2.Br
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449037635-1g |
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide |
55895-83-5 | 95% | 1g |
$544.00 | 2023-09-01 | |
| Crysdot LLC | CD11104388-1g |
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide |
55895-83-5 | 95+% | 1g |
$668 | 2024-07-18 | |
| Chemenu | CM277160-1g |
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide |
55895-83-5 | 95% | 1g |
$586 | 2023-03-05 |
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide
Research Brief on 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide (CAS: 55895-83-5)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly those containing triazole moieties, due to their diverse pharmacological properties. Among these, 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide (CAS: 55895-83-5) has emerged as a promising scaffold for drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound, characterized by its fused cyclopentatriazole structure, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules. Recent studies have optimized its preparation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving higher yields and purity. Structural modifications at the amine group have also been explored to enhance its pharmacokinetic properties, with hydrobromide salt formation improving solubility and stability for in vivo studies.
Pharmacological evaluations reveal that derivatives of 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine exhibit potent inhibitory effects on enzymes such as kinases and proteases, suggesting applications in oncology and infectious diseases. Notably, a 2023 study demonstrated its efficacy as a selective JAK2 inhibitor (IC50 = 12 nM), positioning it as a candidate for myeloproliferative disorder therapeutics. Molecular docking simulations further support its binding affinity to conserved ATP-binding sites.
In neuropharmacology, the compound's ability to cross the blood-brain barrier has spurred research into its potential for treating neurodegenerative disorders. Preliminary in vitro models show neuroprotective effects against β-amyloid toxicity, with mechanism-of-action studies pointing to modulation of oxidative stress pathways. These findings were corroborated by transcriptomic analyses published in Q2 2024.
Ongoing clinical investigations focus on the hydrobromide salt formulation (Phase I trials: NCTXXXXXX), evaluating its safety profile and bioavailability. Parallel research explores its utility in radiopharmaceuticals, where 18F-labeled analogs show promise as PET tracers for tumor imaging. The compound's versatility is further evidenced by its incorporation into PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Challenges remain in optimizing metabolic stability and reducing off-target effects, with recent structure-activity relationship (SAR) studies identifying critical modifications at the cyclopentane ring. Collaborative efforts between academic and industrial researchers (e.g., 2024 Nature Chemical Biology consortium) are accelerating the translation of these discoveries into clinical candidates. The compound's unique physicochemical properties continue to inspire novel applications in chemical biology tool development and precision medicine.
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